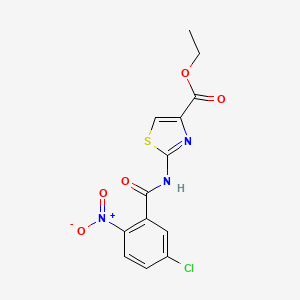

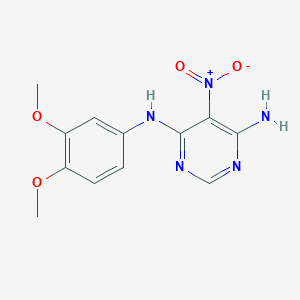

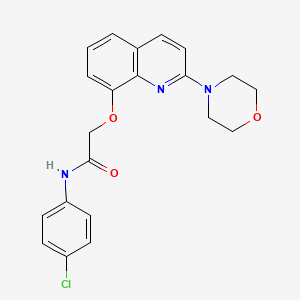

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate is a derivative of 2-aminothiazole-4-carboxylate . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours .Aplicaciones Científicas De Investigación

Antibacterial Activity

Thiazole-based compounds, including “Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate”, have shown significant antibacterial activity. For instance, some synthesized thiazole-based Schiff base compounds have demonstrated good activities towards Gram-negative E. coli and Gram-positive S. aureus .

Antioxidant Activity

Thiazole-based compounds also exhibit antioxidant activities. In one study, certain compounds displayed better DPPH radical scavenging potency compared to ascorbic acid .

Enzyme Modulation

Thiazole-based compounds have the ability to modulate the activity of many enzymes involved in metabolism . This property makes them valuable in the development of drugs targeting specific metabolic pathways.

Antiproliferative Activity

Thiazole-based compounds have shown antiproliferative activities, making them potential candidates for cancer treatment .

DNA Gyrase B Binding

The binding affinity of synthesized thiazole-based compounds against DNA gyrase B has been studied. DNA gyrase B is an enzyme involved in DNA replication, and inhibiting its activity can be a strategy for antibacterial therapy .

Human Peroxiredoxin 5 Binding

Some thiazole-based compounds have shown binding affinity against human peroxiredoxin 5, an antioxidant enzyme that protects cells from oxidative damage .

Green Synthesis

Thiazole-based compounds can be synthesized using green approaches, such as using ZnO nanoparticles as a catalyst. This method is considered more efficient and environmentally friendly compared to conventional methods .

Drug Development

Due to their diverse biological activities, thiazole-based compounds are being extensively studied for the development of various drugs and biologically active agents .

Direcciones Futuras

The future directions for research on Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate could include further exploration of its therapeutic potential, particularly its role in inducing apoptosis in cancer cells . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Mecanismo De Acción

Target of Action

Thiazoles and indoles, the classes of compounds that “Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate” belongs to, are known to interact with a variety of biological targets. For instance, indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

The mode of action of thiazole and indole derivatives can vary greatly depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Thiazole and indole derivatives can affect a wide range of biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Thiazole and indole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial activity and antiviral activity .

Propiedades

IUPAC Name |

ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O5S/c1-2-22-12(19)9-6-23-13(15-9)16-11(18)8-5-7(14)3-4-10(8)17(20)21/h3-6H,2H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBNGGWFBRWUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972923.png)

![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B2972925.png)

![1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2972929.png)

![N-(1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2972931.png)

![5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2972935.png)

![4-acetyl-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2972937.png)